4-Ethoxy-1H-indole-6-carbaldehyde

Antifungal Dermatophyte Structure-Activity Relationship

Research programs using indole-6-carbaldehydes often encounter SAR-driven potency gaps with generic analogs. 4-Ethoxy-1H-indole-6-carbaldehyde (CAS 372099-88-2) addresses this with its unique 4-ethoxy/6-formyl architecture. • Antifungal: Validated hit scaffold, MIC 0.25-2 μg/mL against Trichophyton spp. and Microsporum fulvum; tubulin-targeting mechanism. • Process Chemistry: Penultimate intermediate in US Patent 7,772,253 B2-ensures route fidelity for methyl 4-ethoxy-1H-indole-6-carboxylate. • Kinase Discovery: Bifunctional building block for parallel library synthesis via 6-aldehyde condensation chemistry.

Molecular Formula C11H11NO2
Molecular Weight 189.21 g/mol
CAS No. 372099-88-2
Cat. No. B3351562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethoxy-1H-indole-6-carbaldehyde
CAS372099-88-2
Molecular FormulaC11H11NO2
Molecular Weight189.21 g/mol
Structural Identifiers
SMILESCCOC1=CC(=CC2=C1C=CN2)C=O
InChIInChI=1S/C11H11NO2/c1-2-14-11-6-8(7-13)5-10-9(11)3-4-12-10/h3-7,12H,2H2,1H3
InChIKeyAMKALDISMORKHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Ethoxy-1H-indole-6-carbaldehyde: Identity & Specifications


4-Ethoxy-1H-indole-6-carbaldehyde (CAS 372099-88-2) is a functionalized indole heterocycle bearing an ethoxy group at the 4-position and an aldehyde moiety at the 6-position of the indole ring system . Its molecular formula is C₁₁H₁₁NO₂, with a molecular weight of 189.21 g/mol . The compound is commercially available as a research intermediate, with suppliers typically offering purities of ≥95% or ≥98%, and is recommended for storage under refrigerated conditions to maintain integrity .

4-Ethoxy-1H-indole-6-carbaldehyde: Why Substitution Fails


Generic substitution among indole-6-carbaldehyde derivatives is scientifically invalid due to the pronounced structure-activity relationship (SAR) governing this scaffold. The specific substitution pattern—4-ethoxy combined with a 6-formyl group—confers a unique electronic and steric profile that directly modulates reactivity in downstream synthetic transformations and biological target engagement . As demonstrated in comparative antifungal studies, altering the alkoxy chain at the 4-position (e.g., from ethoxy to butoxy) shifts both the potency and the spectrum of activity against fungal strains, confirming that these analogs are functionally non-interchangeable [1]. Furthermore, the compound's established role as a key intermediate in patented pharmaceutical syntheses means that substituting a different indole-6-carbaldehyde derivative would disrupt validated synthetic routes and alter the final product identity .

4-Ethoxy-1H-indole-6-carbaldehyde: Head-to-Head Comparison


Antifungal Activity: 4-Ethoxy vs. 4-Butoxy Indole

In a head-to-head in vitro antifungal susceptibility study of indole-derived methoxylated chalcones, the 4-ethoxy derivative (4d) demonstrated superior potency compared to the 4-butoxy analog (4i) against a distinct panel of dermatophyte strains [1]. The study directly quantified the minimum inhibitory concentration (MIC) ranges for both compounds, revealing that the ethoxy substituent confers enhanced activity against Trichophyton interdigitale, Trichophyton veruccosum, and Microsporum fulvum, whereas the butoxy analog shows activity against a different strain set [1].

Antifungal Dermatophyte Structure-Activity Relationship

Patent-Validated Synthetic Intermediate

4-Ethoxy-1H-indole-6-carbaldehyde is explicitly designated as a necessary intermediate in the synthesis of methyl 4-ethoxy-1H-indole-6-carboxylate, a process documented in US Patent 7,772,253 B2 and the peer-reviewed literature . The synthetic route employs this aldehyde as the direct precursor, followed by DIBAL-H reduction and MnO₂ oxidation to access the target carboxylate ester .

Medicinal Chemistry Process Chemistry Pharmaceutical Intermediates

Aldehyde Building Block for Kinase Inhibitors

Indole-6-carboxaldehyde derivatives, including the 4-ethoxy substituted variant, are recognized as versatile building blocks for synthesizing kinase inhibitors . The aldehyde functional group at the 6-position enables condensation reactions (e.g., with hydrazines to form hydrazones, or with active methylene compounds via Knoevenagel condensation) to generate diverse heterocyclic systems that target kinase ATP-binding pockets .

Kinase Inhibition Drug Discovery Building Block

4-Ethoxy-1H-indole-6-carbaldehyde: Application Scenarios


SAR Studies Targeting Dermatophyte Tubulin

Based on direct comparative evidence, 4-Ethoxy-1H-indole-6-carbaldehyde is the optimal starting material for research programs developing antifungal agents against Trichophyton interdigitale, Trichophyton veruccosum, and Microsporum fulvum [1]. The compound's demonstrated MIC range of 0.25–2 μg/mL as the 4-ethoxy chalcone derivative positions it as a validated hit scaffold for further lead optimization [1]. Molecular docking studies confirm that this derivative engages the tubulin binding site, providing a mechanistic rationale for its antifungal activity [1].

Patented Synthetic Route Implementation

Procurement of this compound is justified for process chemistry teams executing the synthetic route described in US Patent 7,772,253 B2, where 4-Ethoxy-1H-indole-6-carbaldehyde serves as the penultimate intermediate for methyl 4-ethoxy-1H-indole-6-carboxylate . Utilizing the exact compound specified in the patent ensures route fidelity and minimizes regulatory and quality risks associated with unvalidated analog substitution .

Kinase Inhibitor Library Synthesis

Research groups focused on kinase inhibitor discovery can employ this compound as a bifunctional building block . The 6-aldehyde group enables rapid diversification via condensation reactions, while the 4-ethoxy indole core provides a privileged scaffold for ATP-binding site engagement . This dual functionality supports efficient parallel synthesis and SAR expansion in hit-to-lead campaigns .

6-Formylindole Derivatization

The compound is suitable for synthetic organic chemistry applications requiring a 6-formylindole with a 4-alkoxy substituent . The aldehyde group undergoes standard transformations including oxidation to carboxylic acid, reduction to alcohol, and reductive amination, enabling access to a broad array of 4-ethoxyindole derivatives .

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